

Spectroscopic Profile of Methyl Gallate: A Technical Guide

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Compound of Interest

Compound Name: Methyl Gallate

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Methyl gallate, the methyl ester of gallic acid, is a phenolic compound with significant antioxidant, anti-inflammatory, and antimicrobial properties. Its characterization is crucial for quality control and research in the pharmaceutical and food industries. This guide provides a comprehensive overview of the spectroscopic data for **methyl gallate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ^1H (proton) and ^{13}C (carbon-13) NMR are essential for the structural confirmation of **methyl gallate**.

^1H NMR Data

The ^1H NMR spectrum of **methyl gallate** is characterized by three main signals corresponding to the methoxy protons, the aromatic protons, and the hydroxyl protons.

Table 1: ^1H NMR Chemical Shifts (δ) for **Methyl Gallate**

Protons	Chemical Shift (ppm) in Acetone-d ₆ [1]	Chemical Shift (ppm) in Methanol-d ₄ [2]	Multiplicity	Integration	Assignment
-OCH ₃	3.78	3.79	Singlet	3H	Methoxy group
H-2, H-6	7.11	7.06	Singlet	2H	Aromatic protons
-OH	8.17	-	Singlet	3H	Phenolic hydroxyls

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Chemical Shifts (δ) for **Methyl Gallate**

Carbon Atom	Chemical Shift (ppm) in Acetone-d ₆ [3]	Chemical Shift (ppm) in Methanol-d ₄ [2]	Assignment
-OCH ₃	51.01	52.4	Methoxy carbon
C-2, C-6	108.92	109.9	Aromatic carbons
C-1	120.93	121.8	Aromatic carbon
C-4	137.82	139.7	Aromatic carbon
C-3, C-5	145.16	146.5	Aromatic carbons
C=O	166.27	168.4	Carbonyl carbon (ester)

Experimental Protocol for NMR Spectroscopy

- Instrumentation: Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
- Sample Preparation: A small amount of **methyl gallate** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆) in an NMR tube.[4]
- Data Acquisition:
 - ¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
 - ¹³C NMR: Spectra are typically proton-decoupled to simplify the spectrum to single lines for each unique carbon atom.[5]
- Temperature: Experiments are generally conducted at a constant temperature, often 25 °C, to ensure chemical shift stability.[6]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic FTIR Absorption Bands for **Methyl Gallate**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group	Reference
3494 - 3425	Strong, Broad	O-H Stretching	Phenolic Hydroxyl	[7][8]
2994 - 2962	Medium	C-H Stretching	Aromatic/Methyl C-H	[7][8]
1715 - 1681	Strong, Sharp	C=O Stretching	Ester Carbonyl	[7][8]
1612 - 1590	Medium	C=C Stretching	Aromatic Ring	[8]
1130 - 1040	Strong	C-O Stretching	Ester Linkage	[7]

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.^[9]

- Sample Preparation:
 - Thoroughly grind 1-2 mg of the **methyl gallate** sample in an agate mortar.
 - Add approximately 100-200 mg of dry, spectroscopic grade KBr powder.^[9]
 - Quickly and thoroughly mix the sample and KBr to achieve a homogenous mixture with a sample concentration of about 0.2% to 1%.^{[10][11]}
 - Transfer the mixture to a pellet die.
- Pellet Formation: Apply high pressure (typically around 8-10 tons) to the die using a hydraulic press to form a thin, transparent, or translucent pellet.^{[10][12]} A vacuum die can be used to remove trapped air and moisture.^[10]
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet should be recorded for background correction.^[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in **methyl gallate**.

Table 4: UV-Vis Absorption Maxima (λ_{max}) for **Methyl Gallate**

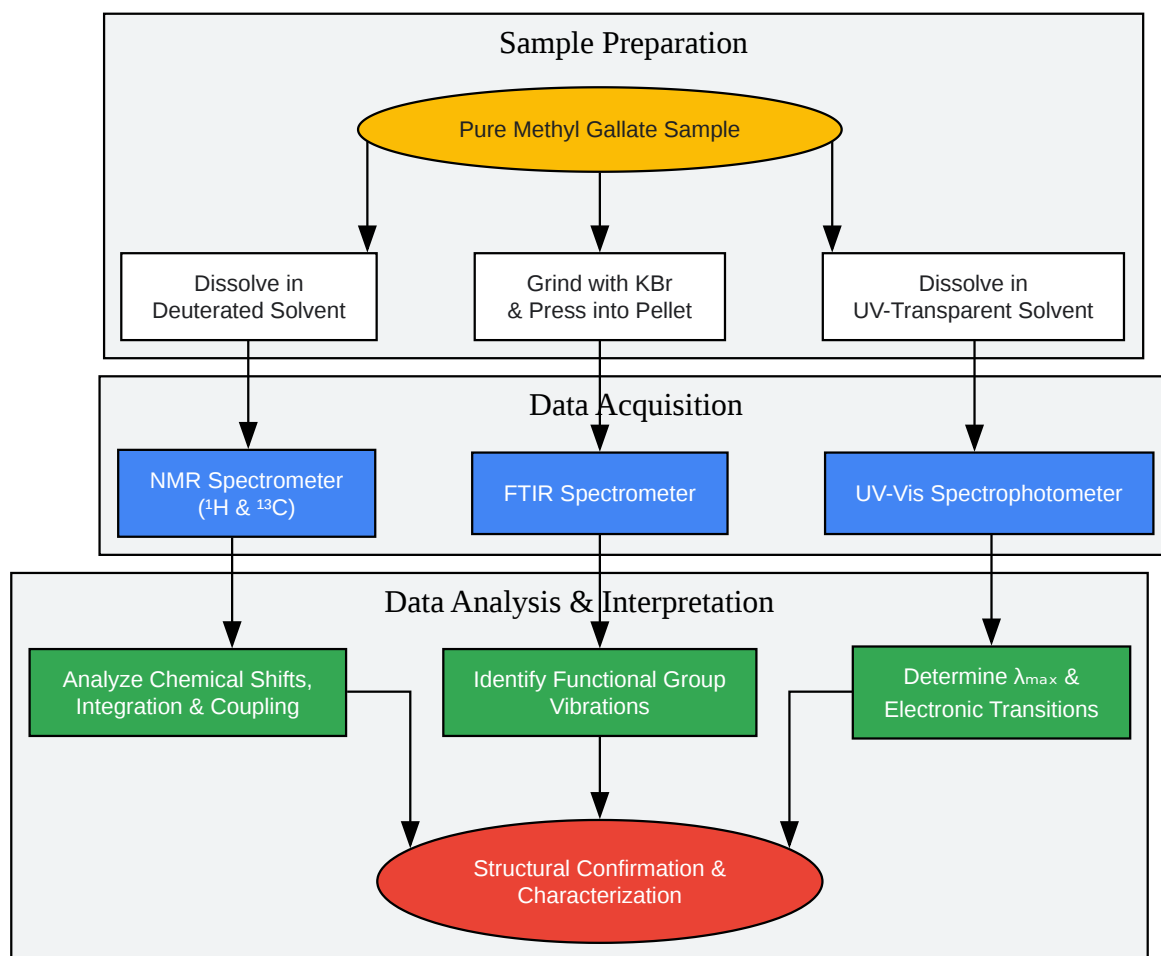
Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)	Conditions/Notes	Reference
Methanol / Water	275	Not specified	Corresponds to the fully protonated form of methyl gallate.	[13]
Water (alkaline)	320	Not specified	A bathochromic (red) shift is observed upon deprotonation of a phenolic hydroxyl group at higher pH.	[13]

Experimental Protocol for UV-Vis Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.[14]
- Sample Preparation:
 - Prepare a stock solution of **methyl gallate** in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).
 - Prepare a series of dilutions from the stock solution to achieve a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).
- Data Acquisition:
 - Use quartz cuvettes with a 1 cm path length for measurements in the UV region.[14]
 - Record a baseline spectrum using a reference cuvette containing only the solvent.
 - Measure the absorbance spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).[13]

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chemical compound like **methyl gallate**.



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Caption: General workflow for the spectroscopic analysis of **Methyl Gallate**.

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